Indirubin (Standard)
Description
Indirubin is a bis-indole alkaloid derived from plants such as Isatis indigotica and Indigofera tinctoria. It is structurally characterized by two indole moieties linked via a central double bond, forming a planar conjugated system . Pharmacologically, indirubin exhibits anti-tumor, anti-inflammatory, and kinase-inhibitory properties . Its poor aqueous solubility and bioavailability, however, limit clinical applications, prompting the synthesis of derivatives with enhanced pharmacokinetic profiles .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxy-1H-indol-3-yl)indol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c19-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)20/h1-8,18,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLNPCNGMHKCKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026053, DTXSID501026052 | |
| Record name | (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-Dihydro-2H-Indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501026052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479-41-4, 397242-72-7, 906748-38-7 | |
| Record name | Indirubin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoindirubin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0397242727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indirubin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906748387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indirubin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12379 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indirubin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105327 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-Dihydro-2H-Indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501026052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOINDIRUBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LXW6D3W2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | INDIRUBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V86L8P74GI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Indirubin can be synthesized through several methods. One notable method involves the reaction of indoles with molybdenum hexacarbonyl and cumyl peroxide, proceeding through an indoxyl intermediate . This method allows for selective production of indirubin by modulating the reaction temperature, particularly favoring electron-deficient or halogen-substituted indoles .
Industrial Production Methods: Industrial production of indirubin often involves the Baeyer-Emmerling synthesis, which includes the base-catalyzed condensation of 3-indoxyl with isatin . This method is well-established and allows for the production of indirubin on a larger scale.
Chemical Reactions Analysis
Alkylation and Cyclization Reactions
Ethyl bromoacetate reacts with indirubin to generate polyheterocyclic derivatives:
text**Conditions**: DMF, Cs₂CO₃, 80-110°C **Key Products**: - N-monoalkylated indirubin (25): 48% yield - N,N'-dialkylated indirubin (26): 20-25% yield - Tricyclic derivatives (27-29): 2-4% yield
Higher temperatures (110°C) promote cyclization but increase degradation products .
Photoswitching Behavior
Dialkylated indirubin derivatives exhibit reversible Z/E isomerization under light:
| Derivative | λₘₐₓ (Z) | ΔG‡ (kcal/mol) | τ₁/₂ (E→Z) | PSS (625 nm) |
|---|---|---|---|---|
| 1a | 600 nm | 21.3-22.7 | 15 min | 46% E |
| 5a | 590 nm | 20.3-20.5 | 3.7 min | 24% E |
-
Solvent polarity enhances E-isomer accumulation (62% in CH₂Cl₂ vs 46% in toluene)
-
625 nm irradiation induces Z→E isomerization (φ = 0.8-1.8%)
-
450 nm irradiation reverses isomerization (φ = 1.8-2.0%)
Oxime Formation
Indirubin-3′-monoximes synthesize via hydroxylamine treatment:
-
Conditions : Pyridine, 80°C, 12 hr
-
Antibacterial enhancement : MIC values vs S. aureus improve 8-fold compared to parent compound
Aldol Condensation Strategies
Lipase-mediated aldol reactions enable scalable synthesis:
text**Components**: Isatins + indoxyl acetate **Conditions**: THF, 40°C, anaerobic **Yields**: - Indirubin: 76% - 6-Bromoindirubin: 82% - 6-Bromoindirubin-3′-oxime: 78% (2 steps)
Enzymatic deacetylation avoids strong bases, improving functional group tolerance .
Scientific Research Applications
Scientific Research Applications
Anti-inflammatory Properties:
Indirubin is used in traditional Chinese medicine to treat inflammation, with studies showing its efficacy and low side effects . Research indicates that indirubin and its derivatives act as ATP-competitive inhibitors of CDKs and GSK3β, achieving inhibitory concentration (IC50) values in the low nanomolar range . In BALB/c mice, indirubin has been shown to reduce psoriasis-like lesions, especially when combined with human umbilical cord mesenchymal stem cells (hUC-MSCs) .
Anti-cancer Properties:
Indirubin has demonstrated anticancer properties and is used in treating various cancers . It can inhibit imatinib resistance in chronic myeloid leukemia (CML) by regulating specific genes .
GSK3β Inhibition:
Indirubin derivatives are potential inhibitors of glycogen synthase kinase 3 beta (GSK3β), an enzyme involved in various diseases . Research aims to identify the most potent and selective indirubin derivatives for GSK3β inhibition through molecular docking and molecular dynamics simulations .
Antibacterial and Antiviral Properties:
Indirubin exhibits antibacterial and antiviral properties . Research has focused on synthesizing indirubin-3′-monoximes to enhance these properties .
Chemical Properties and Modifications
Indirubin's clinical application is limited due to its poor water solubility, which results in insufficient bioavailability . Chemical modifications, primarily at the 5- and 3'- positions, have been performed to improve its solubility and enhance its inhibitory effects on CDKs and GSK3β . Noncanonical 7- and 7'-indirubin derivatives have also been developed, displaying different binding models and targeting a distinct spectrum of protein kinases .
Effects on Spleen Size
Studies on BALB/c mice have indicated that indirubin can affect spleen size, potentially reducing spleen enlargement associated with immune system stress responses .
Role in Indigo Production
Indirubin, along with indigo, can be produced from tryptophan . The combination of indigo (blue) and indirubin (red) results in a purple color .
Limitations and Future Directions
Mechanism of Action
Indirubin exerts its effects primarily through inhibition of CDKs and GSK3β by binding to the ATP-binding pocket of these kinases . This inhibition disrupts the cell cycle and induces apoptosis in cancer cells. Additionally, indirubin has been shown to modulate various signaling pathways, including NF-κB, STAT3, and TGF-β, which are involved in inflammation and tumorigenesis .
Comparison with Similar Compounds
Structural and Spectral Comparison with Indigo
Indirubin and indigo are structural isomers, differing in the position of their carbonyl groups (Figure 1). Indigo (C.I. 75780) adopts a fully conjugated, planar structure, whereas indirubin (C.I. 75790) has a non-planar configuration due to steric hindrance between the carbonyl and indole rings .
Key Differences:
| Property | Indirubin | Indigo |
|---|---|---|
| Conjugation | Partial conjugation; non-planar | Full conjugation; planar |
| UV-Vis Absorption | λmax ≈ 540 nm | λmax ≈ 610 nm |
| Fluorescence | Weak emission due to reduced π→π* | Strong fluorescence (quantum yield ≈ 0.4) |
| Bioactivity | Kinase inhibition (GSK3β, CDKs) | Limited therapeutic use |
Spectral studies (FTIR, Raman, UV-Vis) confirm that indigo’s extended conjugation results in stronger fluorescence and longer absorption wavelengths, while indirubin’s non-planarity reduces photostability and spectral intensity .
Pharmacological Comparisons with Derivatives
Meisoindigo
Meisoindigo, an N-methylated derivative, addresses indirubin’s solubility issues. It exhibits superior bioavailability and potency in treating chronic myeloid leukemia (CML), with reduced gastrointestinal toxicity . Mechanistically, meisoindigo inhibits leukocyte chemotaxis by modulating pAKT/pERK pathways, a feature absent in indirubin .
Oxime Derivatives (e.g., 6-Bromoindirubin-3'-oxime)
Oxime derivatives enhance kinase inhibition by forming hydrogen bonds with ATP-binding pockets of GSK3β and CDKs. For example:
- 6-Bromoindirubin-3'-oxime : Binds GSK3β with ΔGbind = -42.5 kcal/mol (vs. indirubin’s -38.2 kcal/mol) .
- Indirubin-3'-oxime ether (E804) : Inhibits STAT3 signaling (IC50 = 0.2 μM) and CDK2 (IC50 = 0.05 μM), outperforming indirubin in anti-proliferative assays .
Solubility and Bioavailability Improvements
Data Tables
Table 1: Kinase Inhibition Profiles
| Compound | GSK3β IC50 (μM) | CDK2 IC50 (μM) | STAT3 Inhibition (IC50) |
|---|---|---|---|
| Indirubin | 0.22 | 0.35 | Not active |
| 6-Bromoindirubin-oxime | 0.08 | 0.12 | 0.2 μM |
| E804 | 0.15 | 0.05 | 0.1 μM |
Table 2: Anticancer Efficacy (B16F10 Cell Line)
| Compound | Tumor Size Reduction vs. Control | Mechanism |
|---|---|---|
| Indirubin | 2-fold | CDK inhibition |
| Compound 4 | 8-fold | EGFR/SRC/PI3K pathway blockade |
Biological Activity
Indirubin, a natural compound derived from indigo plants, has garnered significant attention for its diverse biological activities, particularly in oncology and inflammation. This article provides a comprehensive overview of the biological activity of indirubin, focusing on its anticancer properties, mechanisms of action, and recent research findings.
Chemical Structure and Derivatives
Indirubin is chemically characterized as 3,2′-bisindole, existing in two isomeric forms: indigo (blue) and indirubin (red). The latter has been the subject of extensive research due to its promising pharmacological properties. Various synthetic derivatives of indirubin have been developed to enhance its solubility and bioavailability, leading to improved therapeutic efficacy against various diseases.
Anticancer Properties
Indirubin exhibits potent anticancer effects through multiple mechanisms:
- Inhibition of Cell Proliferation : Indirubin has been shown to inhibit the proliferation of various cancer cell lines by targeting cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 beta (GSK-3β), which are crucial for cell cycle regulation .
- Induction of Apoptosis : Studies indicate that indirubin induces apoptosis in cancer cells by promoting nuclear fragmentation and activating apoptotic pathways. For instance, treatment with indirubin resulted in increased apoptotic cell percentages in glioma cells .
- Modulation of Signaling Pathways : Indirubin affects several signaling pathways, including the JAK/STAT3 pathway. It has been reported to modulate VEGFR2-mediated signaling, contributing to its anticancer effects .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of indirubin derivatives in preclinical models:
- Glioblastoma Treatment : A study published in Cell Reports Medicine demonstrated that a nanoparticle formulation of 6′-bromoindirubin acetoxime (PPRX-1701) significantly improved survival rates in mouse models of glioblastoma. Mice treated with this formulation showed a median survival increase from 30 days to 42 days compared to the placebo group .
- Mechanisms of Action : Research indicates that indirubin's anticancer effects are mediated through its ability to induce autophagy and apoptosis in glioma cells. In vitro studies revealed that increasing concentrations of indirubin led to a higher percentage of apoptotic cells .
- Broad Spectrum Activity : Indirubin has demonstrated activity against various cancer types beyond glioblastoma, including ovarian and renal cancers. Its ability to inhibit cell migration and invasion further underscores its potential as an anticancer agent .
Pharmacological Properties
Indirubin is not only recognized for its anticancer properties but also for its anti-inflammatory and neuroprotective effects. These properties are attributed to its ability to modulate immune responses and protect neuronal cells from damage .
Summary Table of Indirubin's Biological Activities
Q & A
Q. What are the primary molecular targets of indirubin in anti-inflammatory and anti-cancer research?
Indirubin modulates key signaling pathways, including MAPK14 (linked to psoriasis pathogenesis), STAT3, NF-κB, and TGF-β, through direct kinase inhibition or transcriptional regulation . Methodologically, target identification involves kinase profiling assays, RNA sequencing for differential gene expression, and enrichment analysis (e.g., GO and KEGG pathways) to map signaling cascades. For example, MAPK14 was validated via protein interaction networks and correlation analyses in psoriasis models .
Q. How can researchers quantify indirubin in complex matrices like herbal extracts?
High-performance liquid chromatography (HPLC) with UV detection is standard. A validated method uses a regression equation (e.g., y = 1471.2799x - 52.6798 for indirubin) with a linear range of 0.057–0.46 μg/mL and recovery rates >99% . Ensure calibration with certified reference materials and cross-validate using spectral techniques like FTIR or Raman spectroscopy to confirm structural integrity .
Q. What in vitro assays are suitable for assessing indirubin’s cytotoxicity and apoptosis induction?
Use CCK-8 or MTT assays for viability screening (e.g., IC₅₀ values ~4 µM in ovarian cancer cells). Apoptosis is quantified via flow cytometry with Annexin V/PI staining, complemented by Western blotting for cleaved caspase-3 and Bcl-2 family proteins . For immune modulation, flow cytometry can track CD4+CD25+Foxp3+ regulatory T cells, as shown in murine immune thrombocytopenia models .
Advanced Research Questions
Q. How do structural modifications (e.g., oxime groups) alter indirubin’s photophysical properties and bioactivity?
Adding oxime groups shifts absorption/emission spectra (e.g., λₐᵦₛ ~500 nm in dioxane) and enhances solubility. Synthesis involves refluxing indirubin derivatives with hydroxylamine hydrochloride in pyridine, followed by NMR and HRMS validation . TDDFT computational studies predict excited-state behavior, guiding design for photodynamic therapy or improved bioavailability .
Q. What experimental strategies resolve contradictions in indirubin’s mechanism of action across cancer types?
For example, indirubin induces ferroptosis in breast cancer via lipid peroxidation but apoptosis in ovarian cancer. Address discrepancies using multi-omics integration (transcriptomics/proteomics) and pathway-focused pharmacological inhibitors. Cross-validate findings in in vivo models (e.g., glioblastoma xenografts) with survival analyses and tumor histopathology .
Q. How can indirubin derivatives be optimized for blood-brain barrier (BBB) penetration in glioblastoma therapy?
Brominated derivatives like 6’-bromoindirubin acetoxime (BiA) show improved BBB transit in murine models. Use in silico tools (e.g., PAMPA-BBB assay) to predict permeability, followed by in vivo pharmacokinetics (plasma/brain concentration ratios). Structural tweaks, such as reducing hydrogen-bond donors, enhance lipophilicity .
Methodological Challenges
Q. What statistical approaches are recommended for analyzing indirubin’s dose-response effects in preclinical studies?
Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism). For survival data, apply Kaplan-Meier analysis with log-rank tests. Ensure biological replicates (n ≥ 3) and report effect sizes with 95% confidence intervals. In immune studies, use ANOVA with post-hoc tests (e.g., Student–Newman–Keuls) for T-cell subset comparisons .
Q. How can researchers address poor solubility and stability of indirubin in in vivo models?
Employ nanoformulations (liposomes, PLGA nanoparticles) or co-solvents like DMSO/PEG mixtures. Validate stability via accelerated degradation studies (40°C/75% RH) and monitor metabolites using LC-MS. For glioblastoma, intratumoral delivery or osmotic pumps may bypass systemic limitations .
Data Reproducibility and Validation
Q. What controls are essential for ensuring reproducibility in kinase inhibition assays?
Include positive controls (e.g., staurosporine for broad-spectrum kinase inhibition) and validate hits with orthogonal assays (e.g., ITC for binding affinity). Report Z’-factors to confirm assay robustness. For in vivo studies, standardize animal diets and circadian cycles to minimize variability .
Q. How can spectral data (e.g., fluorescence) be standardized across indirubin studies?
Calibrate instruments with reference dyes (e.g., quinine sulfate for fluorescence). Document solvent dielectric constants (ε) and viscosities (η), as indirubin’s emission is solvent-dependent. Share raw spectral datasets in public repositories (e.g., Zenodo) for cross-lab validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
